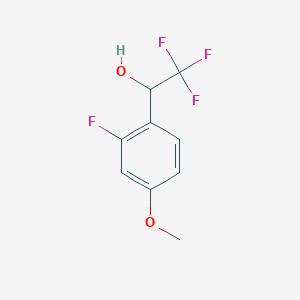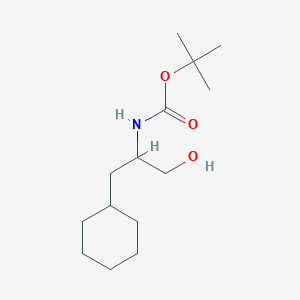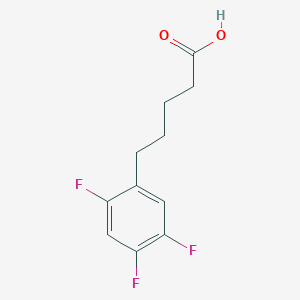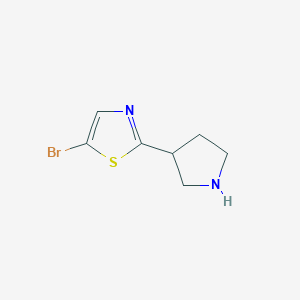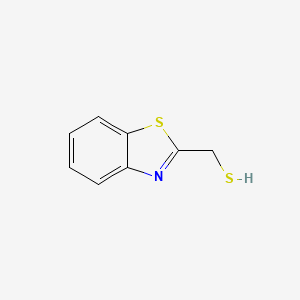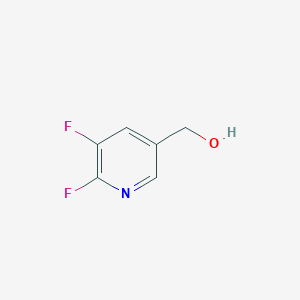![molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is a chemical compound characterized by the presence of a pyrazole ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride typically involves the condensation of a pyrazole derivative with a butanoic acid precursor under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)acrylic acid: Similar in structure but with different substituents on the pyrazole ring.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Share the pyrazole core but differ in the attached functional groups.
Uniqueness
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride is unique due to its specific combination of the pyrazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+; |
Clave InChI |
NMZHVFMLZQMANM-CDQVLDCRSA-N |
SMILES isomérico |
CC/C(=C\C1=CNN=C1)/C(=O)O.Cl |
SMILES canónico |
CCC(=CC1=CNN=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


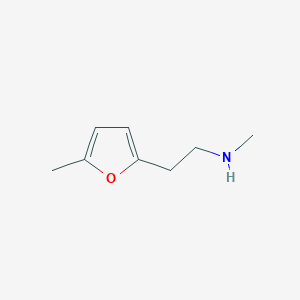
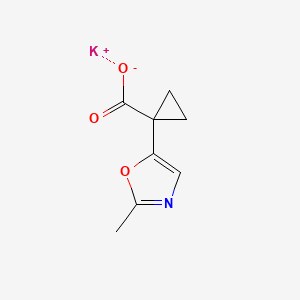
amino}propane-2-sulfinate](/img/structure/B13589375.png)
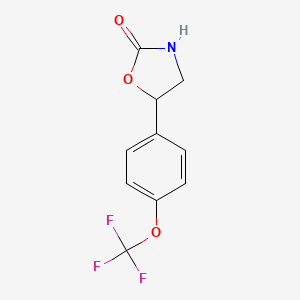
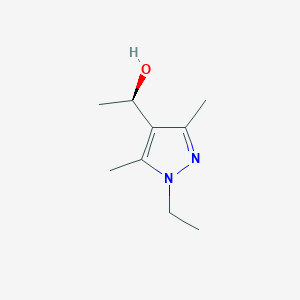
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
